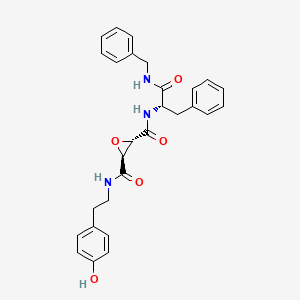

(2S,3S)-N2-((S)-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl)-N3-(4-hydroxyphenethyl)oxirane-2,3-dicarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CAA0225は、リソソームシステインプロテアーゼであるカテプシンLに対する強力な阻害効果で知られている化学化合物です。CAA0225は、特にカテプシンLを高い特異性で阻害する能力に優れており、オートファジーによるタンパク質分解やその他の細胞プロセスを研究するための貴重なツールとなっています .

準備方法

合成経路と反応条件

CAA0225は、エポキシスクシニルペプチドを含む一連の化学反応によって合成されます。試験した化合物の中で最も強力な阻害剤は、(2S,3S)-オキシラン-2,3-ジカルボン酸 2-[((S)-1-ベンジルカルバモイル-2-フェニル-エチル)-アミド] 3-{[2-(4-ヒドロキシ-フェニル)-エチル]-アミド}でした。 この化合物は、適切な出発物質を制御された条件下で反応させて、目的の生成物を得ることで調製されます .

工業的生産方法

CAA0225の具体的な工業的生産方法は広く文書化されていませんが、この化合物は通常、研究室で標準的な有機合成技術を使用して調製されます。 このプロセスには、高純度の試薬と溶媒を使用し、目的の化学的特性と生物活性を持つ化合物を生成することが含まれます .

化学反応の分析

反応の種類

CAA0225は主に阻害反応を起こし、カテプシンLと相互作用してその酵素活性を阻害します。 この阻害は非常に特異的であり、カテプシンBなどの他のプロテアーゼへの影響は最小限です .

一般的な試薬と条件

CAA0225の合成には、エポキシスクシニルペプチドやその他の有機試薬が使用されます。 反応は、通常、特定の温度やpHレベルなどの制御された条件下で行われ、目的の生成物が得られるようにします .

生成される主な生成物

CAA0225の合成から生成される主な生成物は、化合物自体であり、カテプシンLに対する強力な阻害効果によって特徴付けられます。 この化合物は、その後、さまざまな科学的研究で、その生物学的および化学的特性を探索するために使用されます .

科学研究への応用

CAA0225は、生物学や医学の分野を中心に、幅広い科学研究への応用があります。主要な応用には、以下が含まれます。

オートファジーによるタンパク質分解: CAA0225は、リソソーム内で細胞成分の分解に関わるプロセスであるオートファジーによるタンパク質分解を研究するためのプローブとして使用されます。

心臓機能: 研究によると、CAA0225は、カテプシンLの放出を阻害することで、再灌流障害を起こしたマウスの心臓機能を改善できることが示されています。

寄生虫感染症: CAA0225は、トリパノソーマ・ブルセイ寄生虫を殺し、排除することが発見されており、寄生虫感染症の治療に役立つ可能性を示しています.

科学的研究の応用

CAA0225 has a wide range of scientific research applications, particularly in the fields of biology and medicine. Some of the key applications include:

Autophagic Proteolysis: CAA0225 is used as a probe to study autophagic proteolysis, a process involving the degradation of cellular components within lysosomes.

Cardiac Function: Research has shown that CAA0225 can improve cardiac function in mice with reperfusion injury by inhibiting the release of cathepsin L.

Parasitic Infections: CAA0225 has been found to kill and eliminate Trypanosoma brucei parasites, indicating its potential use in treating parasitic infections.

作用機序

CAA0225は、細胞成分の分解に関わるリソソームシステインプロテアーゼであるカテプシンLを阻害することで効果を発揮します。この化合物は、カテプシンLの活性部位に結合し、基質を切断するのを防ぎます。 この阻害は、オートファジーやタンパク質分解などのさまざまな細胞プロセスを阻害します . さらに、CAA0225は、心筋細胞における異常なカルシウムハンドリングを正常化することが示されており、その治療的可能性をさらに強調しています .

類似の化合物との比較

類似の化合物

CA-074-OMe: CAA0225と比較して、オートファジーにも影響しますが、特異性が低いカテプシンB特異的阻害剤です.

E-64: カテプシンLを含む複数プロテアーゼを阻害する広域スペクトルシステインプロテアーゼ阻害剤ですが、CAA0225の特異性はありません.

CAA0225の独自性

CAA0225は、カテプシンLに対する高い特異性により、このプロテアーゼがさまざまな生物学的プロセスで果たす役割を研究するための貴重なツールとなっています。 他のプロテアーゼに著しく影響を与えることなく、カテプシンLを選択的に阻害する能力により、この酵素の機能とメカニズムについてのより正確な調査が可能になります .

類似化合物との比較

Similar Compounds

CA-074-OMe: A cathepsin B-specific inhibitor that also affects autophagy but with less specificity compared to CAA0225.

Uniqueness of CAA0225

CAA0225 stands out due to its high specificity for cathepsin L, making it a valuable tool for studying the role of this protease in various biological processes. Its ability to selectively inhibit cathepsin L without significantly affecting other proteases allows for more precise investigations into the functions and mechanisms of this enzyme .

特性

分子式 |

C28H29N3O5 |

|---|---|

分子量 |

487.5 g/mol |

IUPAC名 |

(2S,3S)-2-N-[(2S)-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl]-3-N-[2-(4-hydroxyphenyl)ethyl]oxirane-2,3-dicarboxamide |

InChI |

InChI=1S/C28H29N3O5/c32-22-13-11-19(12-14-22)15-16-29-27(34)24-25(36-24)28(35)31-23(17-20-7-3-1-4-8-20)26(33)30-18-21-9-5-2-6-10-21/h1-14,23-25,32H,15-18H2,(H,29,34)(H,30,33)(H,31,35)/t23-,24-,25-/m0/s1 |

InChIキー |

ZMZQYVMNDRBKLO-SDHOMARFSA-N |

異性体SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC2=CC=CC=C2)NC(=O)[C@@H]3[C@H](O3)C(=O)NCCC4=CC=C(C=C4)O |

正規SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=C2)NC(=O)C3C(O3)C(=O)NCCC4=CC=C(C=C4)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。